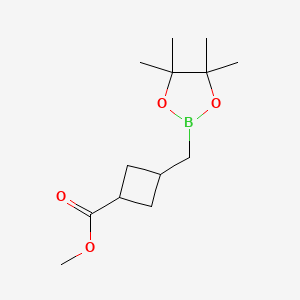
3-((4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)méthyl)cyclobutane-1-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps. For example, “tert-Butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate” was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The structures were solved by direct methods and refined by the full-matrix least-squares procedure on F2 for all data .Applications De Recherche Scientifique
- Propriétés anticancéreuses: Certains dérivés de l'acide borique ont montré un potentiel prometteur comme agents anticancéreux. Par exemple:
- 2-Méthoxy-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane est utilisé dans la synthèse de nouveaux copolymères basés sur des unités de benzothiadiazole et d'arène riche en électrons .
- Tert-butyl-4-(4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pipéridine-1-carboxylate est un intermédiaire essentiel dans la synthèse de composés biologiquement actifs comme le crizotinib .
Synthèse organique et développement de médicaments
Chimie des polymères
Intermédiaires biologiquement actifs
Réactions nucléophiles et d'amidation
En résumé, ce composé comble le fossé entre la chimie fondamentale et les applications pratiques, ce qui en fait un sujet fascinant pour de nouvelles recherches. Les chercheurs continuent d'explorer ses propriétés diverses et ses contributions potentielles à divers domaines scientifiques. 🌟🔬
Mécanisme D'action
Mode of Action
It’s known that boronic acids and their derivatives, such as this compound, are often used in organic synthesis for the formation of carbon-carbon bonds . They can interact with various biological targets through covalent bonding, which can result in significant changes in the target molecules.
Biochemical Pathways
Boronic acids and their derivatives are known to participate in various types of reactions, including suzuki-miyaura cross-coupling reactions , which are used to form carbon-carbon bonds in organic synthesis. The downstream effects of these reactions can vary widely depending on the specific reactants and conditions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules that can react with the compound. For example, boronic acids are known to be sensitive to pH and can form boronate esters under alkaline conditions .
Propriétés
IUPAC Name |
methyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO4/c1-12(2)13(3,4)18-14(17-12)8-9-6-10(7-9)11(15)16-5/h9-10H,6-8H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQVYGHLNLMDMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CC(C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
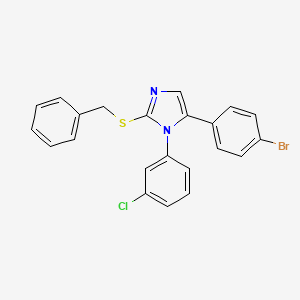
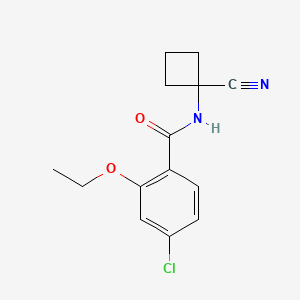
![N-cyclohexyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2414654.png)

![5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2414657.png)
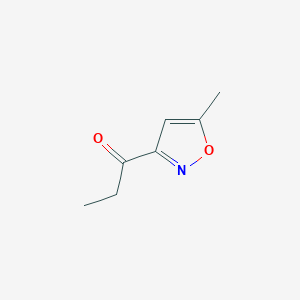
![2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2414662.png)

![Ethyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2414665.png)
![2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid](/img/structure/B2414666.png)
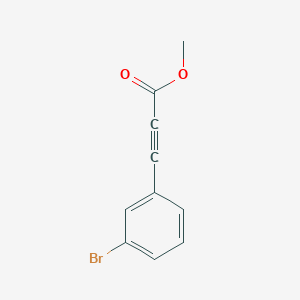
![N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide](/img/structure/B2414671.png)
![N-cyclohexyl-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2414672.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2414674.png)
